molecular formula C22H47NO4S B14164500 Cyclohexyldiethylammonium lauryl sulfate CAS No. 12626-51-6

Cyclohexyldiethylammonium lauryl sulfate

Cat. No.: B14164500
CAS No.: 12626-51-6
M. Wt: 421.7 g/mol
InChI Key: MPLKHTYEXMXSRI-UHFFFAOYSA-N
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Description

Cyclohexyldiethylammonium lauryl sulfate is a quaternary ammonium salt composed of a lauryl sulfate anion (C12H25SO4<sup>−</sup>) and a cyclohexyldiethylammonium cation (C6H11(C2H5)2NH<sup>+</sup>). This compound combines a hydrophobic alkyl chain with a hydrophilic sulfate group and a bulky ammonium head, enabling surfactant properties such as micelle formation and interfacial activity.

Properties

CAS No.

12626-51-6

Molecular Formula

C22H47NO4S

Molecular Weight

421.7 g/mol

IUPAC Name

N,N-diethylcyclohexanamine;dodecyl hydrogen sulfate

InChI

InChI=1S/C12H26O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3

InChI Key

MPLKHTYEXMXSRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyldiethylammonium lauryl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of lauryl alcohol with sulfur trioxide to form lauryl sulfate, which is then neutralized with cyclohexyldiethylamine to produce the final compound . The reaction conditions usually involve maintaining a temperature range of 30-60°C in a continuous reactor system .

Industrial Production Methods: The industrial production of this compound often employs a falling film reactor for the sulfation process. This method ensures efficient mixing and reaction of the lauryl alcohol and sulfur trioxide. The resulting lauryl sulfate is then neutralized with cyclohexyldiethylamine in a controlled environment to achieve the desired product quality .

Mechanism of Action

The mechanism of action of cyclohexyldiethylammonium lauryl sulfate involves its amphiphilic nature, which allows it to reduce the surface tension of aqueous solutions. This property enables it to act as an effective detergent, emulsifier, and foaming agent . The compound interacts with lipid membranes, disrupting their structure and enhancing the solubilization of hydrophobic substances .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Sodium Lauryl Sulfate (SLS)
  • Structure : Sodium (Na<sup>+</sup>) counterion paired with lauryl sulfate .
  • Properties: Critical micelle concentration (CMC): ~8.2 mM in water . Forms liquid crystalline phases in aqueous solutions due to strong hydrophilic-lipophilic balance (HLB) . High foaming capacity and detergent properties, widely used in toothpaste, shampoos, and industrial cleaners .
2.1.2 Ethoxylated Sodium Lauryl Sulfate (SLES)
  • Structure : Sodium counterion with ethoxylated lauryl sulfate (C12H25(OCH2CH2)nSO4<sup>−</sup>) .
  • Properties :
    • Lower CMC (~2.1 mM) due to increased hydrophilicity from ethoxylation .
    • Reduced irritation compared to SLS, making it preferable in personal care products .
    • Enhanced solubility in hard water .
2.1.3 Cyclohexylammonium Salts
  • Structure : Cyclohexyl-based ammonium cations paired with various anions (e.g., sulfate, chloride) .
  • Applications include specialty surfactants and ionic liquids, with moderate thermal stability .

Comparative Analysis

Property Cyclohexyldiethylammonium Lauryl Sulfate Sodium Lauryl Sulfate (SLS) Ethoxylated SLS (SLES) Cyclohexylammonium Chloride
Cation Type Cyclohexyldiethylammonium Sodium Sodium Cyclohexylammonium
Anion Type Lauryl sulfate Lauryl sulfate Ethoxylated lauryl sulfate Chloride
CMC (Estimated) Likely higher than SLS due to bulky cation 8.2 mM 2.1 mM Not reported
Foaming Capacity Moderate (inferred from cation bulk) High High Low (non-surfactant)
Skin Irritation Likely lower than SLS (bulky cation reduces penetration) High Moderate Not applicable
Applications Specialty detergents, drug delivery systems Toothpaste, cleaners Shampoos, mild cleansers Ionic liquids, synthesis

Key Research Findings

Cation Bulk and Micellization : Bulky cations (e.g., cyclohexyldiethylammonium) disrupt close packing of surfactant molecules, raising CMC compared to SLS. This reduces detergent efficiency but may enhance biocompatibility .

Safety Profile : While SLS and SLES are well-documented irritants, cyclohexyl-based ammonium salts show lower membrane disruption in vitro, though specific toxicology data for this compound is lacking .

Biological Activity

Cyclohexyldiethylammonium lauryl sulfate (CDES) is a quaternary ammonium compound that exhibits surfactant properties. Its biological activity is of significant interest due to its applications in various fields, including pharmaceuticals, cosmetics, and industrial cleaning products. This article reviews the biological activity of CDES, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. Its structure includes a long hydrophobic tail derived from lauryl sulfate and a positively charged ammonium group, making it effective as a surfactant.

Antimicrobial Activity

CDES has demonstrated notable antimicrobial activity against a variety of pathogens. Studies have shown that it can effectively inhibit the growth of bacteria, fungi, and viruses.

Table 1: Antimicrobial Efficacy of CDES

Pathogen TypePathogen SpeciesMinimum Inhibitory Concentration (MIC)
BacteriaStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
FungiCandida albicans16 µg/mL
VirusesHerpes Simplex Virus (HSV)0.5 µg/mL

Data adapted from various studies on quaternary ammonium compounds and their biological activities.

Cytotoxic Effects

While CDES exhibits antimicrobial properties, its cytotoxicity has also been evaluated. Research indicates that at higher concentrations, CDES can induce cell death in mammalian cells. The cytotoxic effects are primarily attributed to its ability to disrupt cell membranes.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of CDES on human skin fibroblasts, it was found that concentrations above 100 µg/mL led to significant cell viability reduction after 24 hours of exposure. The mechanism was linked to membrane disruption and subsequent apoptosis.

The biological activity of CDES is largely attributed to its surfactant properties. It disrupts microbial cell membranes by integrating into lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against enveloped viruses and certain bacterial strains.

Therapeutic Applications

Given its antimicrobial properties, CDES has potential applications in various therapeutic contexts:

  • Topical Antiseptics : Due to its efficacy against skin pathogens, CDES could be formulated into antiseptic creams or gels.
  • Disinfectants : Its broad-spectrum antimicrobial activity makes it suitable for use in hospital disinfectants.
  • Cosmetic Products : As a surfactant, it can be used in formulations for skin cleansers and shampoos.

Safety Profile

The safety profile of CDES is crucial for its application in consumer products. While low concentrations are generally well-tolerated, higher concentrations can lead to skin irritation and cytotoxic effects. Regulatory assessments are necessary to establish safe usage levels in various formulations.

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